An In-depth Technical Guide to 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, a versatile benzamide derivative with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into its handling, synthesis, and biological relevance.
Core Chemical and Physical Properties
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a substituted benzamide that has garnered interest due to its structural similarity to compounds with known biological activities. While it is available from commercial suppliers for research purposes, comprehensive analytical data is not always provided, necessitating a thorough understanding of its fundamental properties by the end-user.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride | N/A |
| Molecular Formula | C₁₀H₁₅ClN₂O | |
| Molecular Weight | 214.69 g/mol | |
| Canonical SMILES | CN(C)C(=O)C1=CC=C(CN)C=C1.Cl | N/A |
| InChI Key | QWTFXPYCZHDSDO-UHFFFAOYSA-N | |
| CAS Number | Not explicitly available for the hydrochloride salt. The free base may have a different identifier. | N/A |
Physicochemical Properties
| Property | Value | Source & Notes |
| Appearance | White crystalline solid | [1] |
| Melting Point | 162-166 °C | [1] (This data is from a tertiary source and should be experimentally verified.) |
| Solubility | Soluble in water and organic solvents | [1] (Specific solubility data, e.g., g/mL, is not widely available and should be determined experimentally.) |
| Stability | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Classified as a combustible solid. |
Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride
A robust and reproducible synthesis is paramount for any research involving novel compounds. While specific literature on the synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is sparse, a reliable synthetic route can be devised based on established chemical transformations of related compounds. The following protocol is a proposed method based on the amidation of a benzoyl chloride derivative followed by the reduction of a nitrile group.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Cyanobenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid.
-
Slowly add thionyl chloride (SOCl₂) in excess (approximately 2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.[2]
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-cyanobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Cyano-N,N-dimethylbenzamide
-
Dissolve 4-cyanobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve dimethylamine hydrochloride in water and neutralize with a base like sodium hydroxide to generate free dimethylamine, or use a solution of dimethylamine in a suitable solvent. Alternatively, add dimethylamine hydrochloride and a tertiary amine base like triethylamine directly to the reaction mixture.
-
Slowly add the dimethylamine solution or the dimethylamine hydrochloride/triethylamine mixture to the solution of 4-cyanobenzoyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyano-N,N-dimethylbenzamide.
Step 3: Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide
-
In a high-pressure reaction vessel, dissolve 4-cyano-N,N-dimethylbenzamide in a solution of ammonia in methanol.
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Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Rhodium on alumina (Rh/Al₂O₃).[3]
-
Pressurize the vessel with hydrogen gas (the pressure will depend on the specific catalyst and equipment, typically ranging from 50 to 500 psi).
-
Heat the reaction mixture and stir vigorously for several hours until the nitrile reduction is complete.
-
After cooling and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-N,N-dimethylbenzamide.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the crude 4-(aminomethyl)-N,N-dimethylbenzamide in a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 4-(aminomethyl)-N,N-dimethylbenzamide hydrochloride.
Potential Applications in Drug Discovery and Chemical Biology
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 4-(aminomethyl) substitution provides a key interaction point, often with biological targets.
Histone Deacetylase (HDAC) Inhibition
Recent studies have highlighted the potential of benzamide derivatives as inhibitors of histone deacetylases (HDACs).[4][5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and HIV latency. Benzamide-containing HDAC inhibitors, such as Entinostat (MS-275), have shown promise in clinical trials.[6] Specifically, HDAC inhibitors with a benzamide functional group and a pyridyl cap have been identified as potent HIV-1 latency-reversing agents.[4] The structure of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride makes it an interesting candidate for investigation as an HDAC inhibitor, where the aminomethyl group could interact with the active site of the enzyme.
Antiviral Activity
A significant recent development is the discovery of 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola and Marburg viruses.[7] These findings suggest that this chemical class can interfere with viral entry mechanisms, a critical step in the viral life cycle. The study showcased that synthetic modifications to the benzamide scaffold led to compounds with superior inhibitory effects against these deadly viruses.[7] This opens up a promising avenue for the development of broad-spectrum antiviral agents, and 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride could serve as a valuable building block or lead compound in such endeavors.
Other Potential Therapeutic Areas
The benzamide scaffold is also found in compounds targeting a wide range of other biological targets, including but not limited to:
-
Dopamine receptors: Many antipsychotic drugs are benzamide derivatives.
-
Sodium channel blockers: Certain antiarrhythmic and anticonvulsant medications feature this moiety.
-
PARP inhibitors: A class of cancer drugs.
The versatility of the benzamide structure suggests that 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride could be a useful tool for generating compound libraries for screening against various therapeutic targets.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride.
-
Hazard Classification: The compound is classified as causing serious eye irritation. For the related compound 4-(aminomethyl)-N-methylbenzamide hydrochloride, it is also listed as harmful if swallowed, causing skin irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a chemical entity with considerable potential for researchers in medicinal chemistry and drug development. While detailed characterization data is not yet widely available in the public domain, its synthesis is achievable through established chemical methods. Its structural features align with those of compounds known to exhibit significant biological activity, particularly as HDAC inhibitors and antiviral agents. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, thereby serving as a valuable resource for its scientific exploration.
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